N-benzyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide
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Overview
Description
N-benzyl-2-{8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide is a complex organic compound characterized by its unique tricyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core. This can be achieved through a series of cyclization reactions starting from simpler precursors. For instance, a common approach might involve the cyclization of a diene with a suitable dienophile in the presence of a catalyst.
Introduction of Sulfur and Nitrogen Atoms: The incorporation of sulfur and nitrogen atoms into the tricyclic structure can be accomplished through substitution reactions. Thiol and amine groups are introduced using reagents like thiols and amines under controlled conditions.
Benzylation and Acetamide Formation: The final steps involve the benzylation of the nitrogen atom and the formation of the acetamide group. Benzylation can be carried out using benzyl halides in the presence of a base, while the acetamide group is typically introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms, potentially converting imines to amines.
Substitution: The benzyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitrogen atoms can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. For instance, modifications to the tricyclic core or the acetamide group might enhance its efficacy or reduce toxicity.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-benzyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide exerts its effects is likely related to its ability to interact with biological targets. The sulfur and nitrogen atoms in its structure can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The benzyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraen-3-amine: This compound shares a similar tricyclic core but differs in the functional groups attached.
3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene: Another related compound with a chlorine substituent, which can alter its reactivity and applications.
Uniqueness
N-benzyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide is unique due to its specific combination of functional groups and tricyclic structure. This uniqueness can lead to distinct chemical properties and biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H19N3OS2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-benzyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C19H19N3OS2/c23-16(20-10-13-6-2-1-3-7-13)11-24-18-17-14-8-4-5-9-15(14)25-19(17)22-12-21-18/h1-3,6-7,12H,4-5,8-11H2,(H,20,23) |
InChI Key |
CSDGBRHMLUJTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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